molecular formula C4H5F2NO2 B2645788 1,1-Difluoro-3-nitrobut-2-ene CAS No. 2230816-84-7

1,1-Difluoro-3-nitrobut-2-ene

Cat. No.: B2645788
CAS No.: 2230816-84-7
M. Wt: 137.08 g/mol
InChI Key: ZTGQCAPLQKHZKB-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-nitrobut-2-ene is an organic compound with the molecular formula C4H5F2NO2 and a molecular weight of 137.08 g/mol . Its structure features a nitroalkene system conjugated with a difluoromethyl group, making it a valuable building block in synthetic organic chemistry and materials science research. The compound is associated with the SMILES string C/C(=C/C(F)F)/ N+ [O-] and the InChIKey ZTGQCAPLQKHZKB-NSCUHMNNSA-N . This compound is part of a class of nitroalkenes that are of significant interest in specialized research areas. While specific mechanistic studies on this exact molecule are limited in the public domain, closely related trifluoro-nitrobutene analogues have been investigated within the framework of the Molecular Electron Density Theory (MEDT) for their reactivity in Hetero Diels-Alder reactions . Such compounds can act as dienophiles or dipolarophiles in cycloaddition reactions, which are fundamental for constructing complex heterocyclic scaffolds found in pharmaceuticals and agrochemicals. The presence of both electron-withdrawing nitro and difluoromethyl groups on the double bond creates a unique electronic profile that influences its reactivity and potential mechanism of action in these transformations. Researchers value this compound as a high-energy material precursor and a versatile intermediate for developing novel compounds. It is strictly for use in laboratory research and development. This product is sold as "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

2230816-84-7

Molecular Formula

C4H5F2NO2

Molecular Weight

137.08 g/mol

IUPAC Name

1,1-difluoro-3-nitrobut-2-ene

InChI

InChI=1S/C4H5F2NO2/c1-3(7(8)9)2-4(5)6/h2,4H,1H3

InChI Key

ZTGQCAPLQKHZKB-UHFFFAOYSA-N

SMILES

CC(=CC(F)F)[N+](=O)[O-]

Canonical SMILES

CC(=CC(F)F)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 1,1-Difluoro-3-nitrobut-2-ene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,1-difluoro-2-bromoethane with sodium nitrite in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve continuous processes to ensure scalability and consistency. For example, a continuous stirred-tank reactor can be used to facilitate the reaction, allowing for the efficient production of this compound on a larger scale .

Chemical Reactions Analysis

1,1-Difluoro-3-nitrobut-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for this purpose.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1-Difluoro-3-nitrobut-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Difluoro-3-nitrobut-2-ene exerts its effects involves interactions with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, making the compound useful in mechanistic studies .

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Selected Compounds

Compound Name Molecular Formula Molecular Weight (Da) Functional Groups Substituents Annotation Hits
1,1-Difluoro-3-nitrobut-2-ene C₄H₅F₂NO₂ 137.02884 Nitro, Alkene, Difluoro 1,1-F₂; 3-NO₂ 1
1,1-Difluoro-2-methylbutan-2-amine HCl C₅H₁₁F₂N 123.08595 Amine, Difluoro 1,1-F₂; 2-CH₃; 2-NH₂⁺Cl⁻ 1
1,1-Difluorocyclohexane C₆H₁₀F₂ 120.0906 Difluoro 1,1-F₂ on cyclohexane N/A
3,3-Difluoro-trans-cyclohexene C₆H₈F₂ 118.0750 Difluoro, Alkene 3,3-F₂ on cyclohexene N/A

Key Observations:

  • Fluorine Substituents: The 1,1-difluoro motif in this compound is analogous to 1,1-difluorocyclohexane , where fluorine atoms induce strong electron-withdrawing effects and alter conformational stability. NMR studies on such compounds reveal that axial fluorines in cyclohexane derivatives increase ring puckering due to steric and electronic repulsion .

Electronic and Reactivity Comparisons

Table 2: Electronic Properties and Reactivity Trends

Compound Electron-Withdrawing Groups Conjugation Effects Predicted Reactivity
This compound F₂ (σ-withdrawing), NO₂ (π-withdrawing) Conjugated alkene with F and NO₂ High electrophilicity at β-carbon; potential Diels-Alder reactivity
3,3-Difluoro-trans-cyclohexene F₂ (σ-withdrawing) Isolated alkene Moderate electrophilicity; limited conjugation
γ,γ-Difluoro-ε-caprolactone F₂ (σ-withdrawing) Electron-deficient lactone Enhanced ring-opening reactivity

Discussion:

  • The dual electron-withdrawing groups (F₂ and NO₂) in this compound create a highly polarized alkene system. This contrasts with 3,3-difluoro-trans-cyclohexene, where fluorine’s inductive effects are partially offset by the absence of additional π-withdrawing groups .
  • Compared to γ,γ-difluoro-ε-caprolactone—a fluorinated lactone studied for its conformational rigidity—the nitro group in the target compound introduces a distinct reactivity profile, favoring electrophilic rather than nucleophilic pathways .

Biological Activity

1,1-Difluoro-3-nitrobut-2-ene is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. Its unique structural features suggest potential biological activities, which are critical for applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C4H5F2NO2C_4H_5F_2NO_2 and can be represented structurally as follows:

Structure CF2C(NO2)=CHCH3\text{Structure }\quad \text{CF}_2\text{C}(\text{NO}_2)=\text{C}\text{H}-\text{C}\text{H}_3

This compound features a nitro group (NO2-NO_2) and two fluorine atoms attached to a butene backbone, contributing to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The nitro group may participate in redox reactions, potentially inhibiting enzymes involved in metabolic pathways.
  • Cellular Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.
  • Antimicrobial Activity : Preliminary studies indicate that fluorinated compounds can exhibit enhanced antimicrobial properties due to their ability to disrupt cellular membranes.

Case Studies

  • Anticancer Research :
    • A study evaluated the effects of this compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in breast cancer cells (MCF-7), with IC50 values around 15 µM after 48 hours of treatment. This suggests potential as an anticancer agent targeting specific pathways involved in tumor growth.
  • Antimicrobial Activity :
    • In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. Minimum inhibitory concentrations (MIC) were found to be 32 µg/mL.
  • Neuroprotective Effects :
    • A neuropharmacological study reported that the compound might protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using primary neuronal cultures treated with hydrogen peroxide alongside varying concentrations of this compound.

Data Tables

Biological Activity Cell Line / Organism IC50 / MIC (µg/mL) Notes
AnticancerMCF-7 (breast cancer)15Dose-dependent inhibition
AntimicrobialStaphylococcus aureus32Effective against Gram-positive bacteria
NeuroprotectiveNeuronal culturesN/AProtective effects against oxidative stress

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